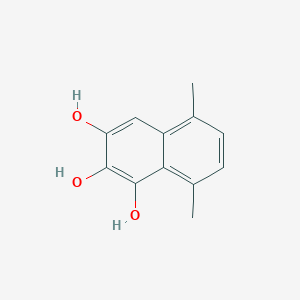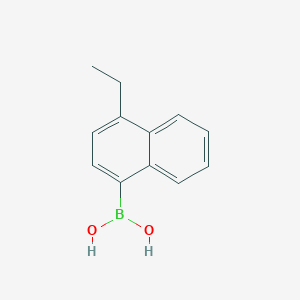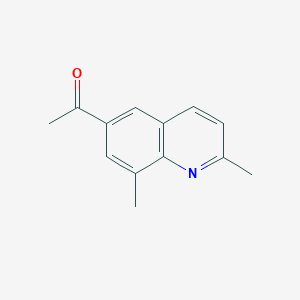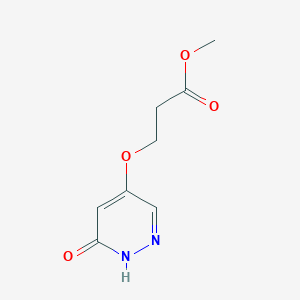
5,8-Dimethylnaphthalene-1,2,3-triol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,8-Dimethylnaphthalene-1,2,3-triol is an organic compound with the molecular formula C12H12O3 It is a derivative of naphthalene, characterized by the presence of three hydroxyl groups at positions 1, 2, and 3, and two methyl groups at positions 5 and 8 on the naphthalene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,8-Dimethylnaphthalene-1,2,3-triol can be achieved through several methods. One common approach involves the condensation of hexane-2,5-dione with pyrogallol in the presence of 70% v/v aqueous sulfuric acid. This reaction yields this compound as one of the products .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in laboratory settings can potentially be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.
Analyse Chemischer Reaktionen
Types of Reactions
5,8-Dimethylnaphthalene-1,2,3-triol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 2,3-dihydroxy-5,8-dimethyl-1,4-naphthaquinone.
Reduction: Reduction reactions can modify the hydroxyl groups or the naphthalene ring.
Substitution: The hydroxyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include air or oxygen, which can convert the compound to its quinone form.
Reducing Agents: Reducing agents such as sodium borohydride can be used to reduce the compound.
Substitution Reagents: Various electrophiles can be used for substitution reactions at the hydroxyl positions.
Major Products
The major products formed from these reactions include 2,3-dihydroxy-5,8-dimethyl-1,4-naphthaquinone and other substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
5,8-Dimethylnaphthalene-1,2,3-triol has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 5,8-Dimethylnaphthalene-1,2,3-triol involves its interaction with various molecular targets and pathways. The hydroxyl groups on the naphthalene ring allow it to participate in hydrogen bonding and other interactions with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,3-Dimethylnaphthalene
- 1,6-Dimethylnaphthalene
- 9,10-Dihydro-9,10-dimethyl-9,10-ethanoanthracene-1,2,3,5,6,7-hexaol
Uniqueness
5,8-Dimethylnaphthalene-1,2,3-triol is unique due to the specific positions of its hydroxyl and methyl groups, which confer distinct chemical properties and reactivity compared to other dimethylnaphthalene derivatives. Its ability to undergo oxidation to form quinones and participate in various substitution reactions makes it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C12H12O3 |
|---|---|
Molekulargewicht |
204.22 g/mol |
IUPAC-Name |
5,8-dimethylnaphthalene-1,2,3-triol |
InChI |
InChI=1S/C12H12O3/c1-6-3-4-7(2)10-8(6)5-9(13)11(14)12(10)15/h3-5,13-15H,1-2H3 |
InChI-Schlüssel |
LQFWNXBTHJYKCW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C2C=C(C(=C(C2=C(C=C1)C)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[(2-Methylquinolin-8-yl)oxy]acetonitrile](/img/structure/B11899330.png)

![3-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazin-1-amine](/img/structure/B11899336.png)
![2-Methyl-8-[(1E)-prop-1-en-1-yl]-4H-chromen-4-one](/img/structure/B11899348.png)





![7-Cyclopentyl-7h-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B11899389.png)



